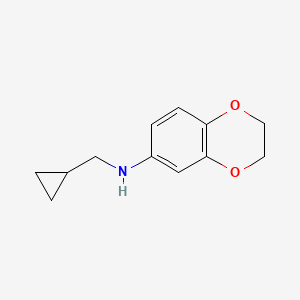

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Description

N-(Cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a derivative of 2,3-dihydro-1,4-benzodioxin-6-amine (molecular formula: C₈H₉NO₂, molecular weight: 151.16 g/mol) .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine |

InChI |

InChI=1S/C12H15NO2/c1-2-9(1)8-13-10-3-4-11-12(7-10)15-6-5-14-11/h3-4,7,9,13H,1-2,5-6,8H2 |

InChI Key |

JXCLOPIDYGIIAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC3=C(C=C2)OCCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the formation of the benzodioxin ring followed by the introduction of the cyclopropylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring. The cyclopropylmethyl group can then be introduced via nucleophilic substitution reactions using cyclopropylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodioxin ring or the cyclopropylmethyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine:

Chemical Identification and Properties

Available Forms and Status

- The compound is listed as a discontinued product from at least one supplier . Available quantities such as 1g, 5g, 10g, 10mg, 100mg, 250mg, and 500mg are all marked as discontinued .

- To inquire about similar products, technical inquiries can be made through a form or via email .

Related Compounds and Research

- A related compound, (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide ((S)-2), has been identified as a KCNQ2 opener . It has demonstrated activity in reducing neuronal hyperexcitability in rat hippocampal slices, with its effects reversed by the KCNQ blocker linopirdine .

Safety and Hazards of a related compound

- 2,3-Dihydro-1,4-benzodioxin-6-amine is classified with the following GHS classifications :

- Acute Toxicity, Oral - Category 4: Harmful if swallowed

- Acute Toxicity, Dermal - Category 4: Harmful in contact with skin

- Skin Irritation - Category 2: Causes skin irritation

- Eye Irritation - Category 2A: Causes serious eye irritation

- Acute Toxicity, Inhalation - Category 4: Harmful if inhaled

- Specific Target Organ Toxicity, Single Exposure - Category 3: May cause respiratory irritation

Additional Information

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The cyclopropylmethyl group and the benzodioxin ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Table 2: Bioactivity of Key Analogs

Key Structural Insights

- Lipophilic vs. Polar Groups : Aromatic (e.g., 3-phenylpropyl) or halogenated (e.g., 4-chlorobenzyl) substituents enhance lipophilicity, improving membrane penetration for antimicrobial activity .

- Rigid vs. Flexible Chains : Cyclopropylmethyl’s rigid structure may reduce off-target interactions compared to flexible alkyl chains (e.g., ethyl or propyl groups).

- Electron-Withdrawing Effects : Sulfonamide groups (e.g., 4-nitrobenzenesulfonyl) enhance enzyme inhibition via electron withdrawal, stabilizing enzyme-inhibitor complexes .

Potential Advantages of Cyclopropylmethyl Substituent

Conformational Restriction : May improve selectivity for target enzymes (e.g., acetylcholinesterase) .

Synergy with Benzodioxin Core : The benzodioxin moiety contributes to π-π stacking in enzyme active sites, as seen in lipoxygenase inhibitors .

Biological Activity

N-(Cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine (CAS Number: 1154386-64-7) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₁O₂ |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 1154386-64-7 |

| Chemical Structure | Chemical Structure |

Research indicates that this compound may act as a modulator of various neurotransmitter systems. Preliminary studies suggest that it exhibits activity on potassium channels, specifically KCNQ2 channels, which are crucial for regulating neuronal excitability. In vitro experiments have shown that this compound can reduce hyperexcitability in neuronal tissues, indicating potential applications in treating neurological disorders such as epilepsy and anxiety disorders .

Neuropharmacological Effects

- KCNQ2 Modulation : this compound has been identified as a potent opener of KCNQ2 channels. Studies using rat hippocampal slices demonstrated significant inhibition of neuronal hyperexcitability upon application of this compound. The effects were reversible with specific KCNQ blockers, confirming its role as a channel opener .

- Antipsychotic Potential : There is emerging evidence suggesting that compounds similar to this compound may possess antipsychotic properties. Research has indicated that structural analogs exhibit partial agonist activity at dopamine receptors, which is a desirable trait for antipsychotic medications .

Case Studies

A notable study explored the effects of this compound in animal models exhibiting symptoms of anxiety and depression. The compound was administered at varying doses over a two-week period. Results indicated a significant reduction in anxiety-like behaviors compared to control groups treated with saline solutions. Behavioral assays confirmed increased locomotion and reduced immobility in forced swim tests .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have yet to be fully published; however, initial reports suggest a favorable safety profile with minimal adverse effects observed at therapeutic doses in animal models . Further investigations are warranted to establish comprehensive safety data.

Q & A

Basic: What are the established synthetic routes for synthesizing derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine?

Answer:

The core synthetic strategy involves sulfonylation followed by N-alkylation/aralkylation :

- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride) in an aqueous basic medium (10% Na₂CO₃) under dynamic pH control (pH 9–10). This forms the sulfonamide intermediate .

- Step 2 : Treat the intermediate with alkyl/aryl halides (e.g., 2-bromoacetamides) in polar aprotic solvents (e.g., DMF) using lithium hydride (LiH) as a base to introduce diverse substituents .

Key Tools : IR, ¹H-NMR, and CHN analysis validate intermediates and final products .

Advanced: How does pH control during sulfonylation impact reaction efficiency and intermediate purity?

Answer:

Dynamic pH control (maintained at 9–10 using Na₂CO₃) is critical to:

- Prevent hydrolysis of sulfonyl chlorides, ensuring high sulfonamide yield .

- Minimize side reactions (e.g., amine protonation or sulfonic acid formation). Deviations below pH 9 reduce reactivity, while higher pH may degrade the sulfonyl chloride .

Methodological Note : Real-time pH monitoring with titration ensures reproducibility .

Basic: What spectroscopic techniques are used to confirm the structure of synthesized derivatives?

Answer:

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1300 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- ¹H-NMR : Confirms substitution patterns (e.g., cyclopropylmethyl protons at δ 0.4–1.2 ppm, benzodioxin aromatic protons at δ 6.5–7.2 ppm) .

- CHN Analysis : Validates elemental composition (e.g., discrepancies >0.3% suggest impurities, as seen in some derivatives ).

Advanced: How can researchers resolve contradictions in CHN analysis data for these compounds?

Answer:

Discrepancies between calculated and observed CHN values (e.g., C: 64.36% calc. vs. 64.49% found ) may arise from:

- Incomplete purification : Recrystallization or column chromatography improves purity .

- Hydrate formation : Thermogravimetric analysis (TGA) detects water content.

- Alternative validation : High-resolution mass spectrometry (HRMS) supplements CHN data .

Basic: What enzymatic targets are associated with derivatives of this compound?

Answer:

Derivatives exhibit activity against:

- α-Glucosidase : IC₅₀ values range from 81.12 ± 0.13 μM (moderate) to >100 μM (weak), with acarbose (IC₅₀ 37.38 μM) as the reference .

- Acetylcholinesterase (AChE) : Some derivatives show inhibitory potential, though data are less robust .

Screening Protocol : Enzyme assays use spectrophotometric monitoring of substrate hydrolysis rates .

Advanced: What structure-activity relationship (SAR) insights guide the design of potent enzyme inhibitors?

Answer:

- Electron-withdrawing substituents (e.g., -NO₂, -Br) on the phenyl ring enhance α-glucosidase inhibition (e.g., 7k: IC₅₀ 81.12 μM vs. weaker derivatives) .

- Bulkier groups (e.g., cyclopropylmethyl) improve lipophilicity and target binding, but excessive bulk reduces solubility .

Methodology : Parallel synthesis of analogs with systematic substituent variation, followed by molecular docking to predict binding modes .

Basic: How can reaction conditions be optimized for scaling up synthesis?

Answer:

- Solvent Choice : DMF enables high solubility of intermediates, but alternatives like THF may reduce toxicity .

- Catalyst Efficiency : LiH accelerates alkylation but requires inert atmosphere handling. Potassium carbonate (K₂CO₃) offers a safer, albeit slower, alternative .

- Temperature Control : Room temperature suffices for sulfonylation; elevated temperatures (40–50°C) may shorten alkylation times .

Advanced: What computational methods predict interactions between these derivatives and enzymatic targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina model ligand-enzyme interactions (e.g., hydrogen bonding with α-glucosidase catalytic residues) .

- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories evaluate conformational changes) .

- QSAR Models : Relate substituent properties (e.g., logP, polar surface area) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.